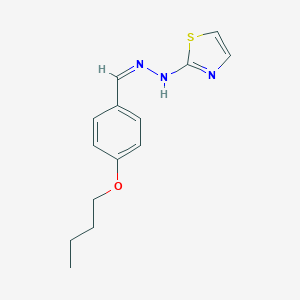
4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone (BBT) is an organic compound that has been widely used in scientific research. It is a derivative of thiosemicarbazone and has been shown to exhibit potent antitumor activity in vitro and in vivo.
Mechanism of Action
The exact mechanism of action of 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone is not fully understood. However, it is believed that this compound exerts its antitumor activity by chelating metal ions such as copper and iron, which are required for the growth and survival of cancer cells. This compound also inhibits the activity of ribonucleotide reductase, which is an enzyme that is essential for DNA synthesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the level of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. This compound has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote tumor invasion and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone. One area of interest is the development of novel analogs of this compound that exhibit improved solubility and pharmacokinetic properties. Another area of interest is the exploration of the potential of this compound as a radiosensitizer, which is a compound that enhances the sensitivity of cancer cells to radiation therapy. In addition, the combination of this compound with other chemotherapeutic agents is an area of potential research, as it may lead to synergistic antitumor effects.
Synthesis Methods
4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone can be synthesized by reacting 4-butoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid and sodium acetate. The reaction mixture is heated under reflux for several hours, and the resulting product is then recrystallized from ethanol to obtain pure this compound.
Scientific Research Applications
4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone has been extensively studied for its antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors.
properties
Molecular Formula |
C14H17N3OS |
|---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
N-[(Z)-(4-butoxyphenyl)methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H17N3OS/c1-2-3-9-18-13-6-4-12(5-7-13)11-16-17-14-15-8-10-19-14/h4-8,10-11H,2-3,9H2,1H3,(H,15,17)/b16-11- |
InChI Key |
XBTXIDVSLBWIQI-WJDWOHSUSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N\NC2=NC=CS2 |
SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=NC=CS2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide](/img/structure/B255140.png)

![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)
![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B255155.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B255160.png)


![N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)

![(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)


![N-(2-hydroxyethyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B255174.png)